molecular formula C15H17N3O4S B2569805 Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-77-5

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2569805
CAS RN: 946313-77-5
M. Wt: 335.38
InChI Key: UDQNXJHKHATGMK-UHFFFAOYSA-N
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Description

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMT is a thiazole-based carbamate derivative that has been synthesized through various methods.

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, such as the one , have been reported to possess antimicrobial properties . This compound could be investigated for its efficacy against a range of pathogenic microorganisms. Its potential use in developing new antibiotics or antiseptics could be significant, especially with the rising concern over antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Compounds containing thiophene rings have shown anti-inflammatory and analgesic activities . Research into this compound’s ability to modulate inflammatory pathways could lead to new treatments for conditions like arthritis or chronic pain.

Antitumor Activity

Thiophene compounds have been associated with antitumor activity . Investigating this compound’s mechanism of action could contribute to the development of novel anticancer drugs, particularly if it targets specific pathways involved in tumor growth and metastasis.

Kinase Inhibition

Thiophene derivatives are known to inhibit kinases, which play crucial roles in cell signaling . This compound could be valuable in researching diseases where kinase activity is dysregulated, such as certain types of cancer.

Material Science Applications

In the field of material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) . This compound’s unique structure could be beneficial in creating more efficient or durable LEDs.

Corrosion Inhibition

Thiophene compounds can act as corrosion inhibitors for metals . This application is crucial in industries where metal preservation is essential, such as in construction or automotive manufacturing.

Estrogen Receptor Modulation

Some thiophene derivatives have shown the ability to modulate estrogen receptors . This compound could be studied for its potential use in hormone-related therapies, including treatments for breast cancer or osteoporosis.

properties

IUPAC Name

methyl N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-4-5-12(21-2)11(6-9)17-13(19)7-10-8-23-14(16-10)18-15(20)22-3/h4-6,8H,7H2,1-3H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQNXJHKHATGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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